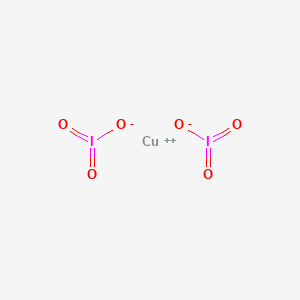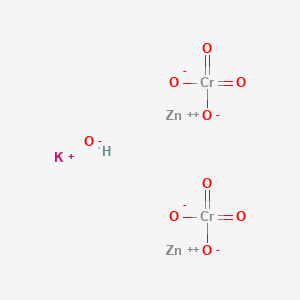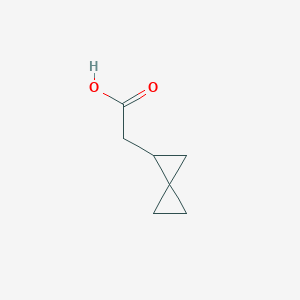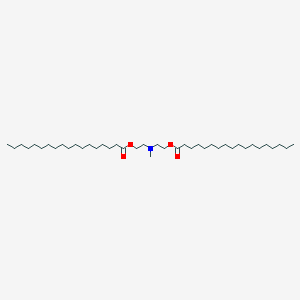
ヨウ化銅(I)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper iodate is an inorganic compound that is widely used in scientific research due to its unique properties. It is a white crystalline powder that is soluble in water and has a molecular formula of Cu(IO3)2. Copper iodate is a versatile compound that has a range of applications in different fields of science, including chemistry, biology, and materials science.
科学的研究の応用
結晶構造解析
ヨウ化銅(I)は、結晶構造の研究に使用されます。 バリウム銅ヨウ素酸塩Ba2Cu(IO3)6の結晶構造は、Ba2+カチオンによって隔てられた孤立した[Cu(IO3)6]4−アニオンクラスターを特徴としています . この研究は、様々な条件下でのヨウ化銅(I)の特性と挙動に関する貴重な洞察を提供します .
X線粉末回折
ヨウ化銅(I)は、X線粉末回折研究に使用されます。 これらの研究は、バリウム銅ヨウ素酸塩の単位格子パラメータと空間群に関する重要なデータを提供します . この情報は、化合物の物理的および化学的特性を理解するために不可欠です .
熱的特性評価
ヨウ化銅(I)結晶は、その熱的特性について研究されています . これらの研究は、化合物の熱安定性と分解挙動に関する洞察を提供します .
地質学的研究
ヨウ化銅(I)は、ロンカデイラペグマタイトからのクリソベリル-シリマナイト組合せなどの地質学的形成物に見られます . この発見は、そのような鉱物の形成につながる地質学的プロセスに関する貴重な情報を提供します .
材料科学
作用機序
Target of Action
Copper iodate primarily targets microorganisms, including bacteria, viruses, and fungi . It acts as an antimicrobial agent, disrupting the normal functions of these microorganisms .
Mode of Action
The mode of action of copper iodate is multifaceted. The primary mechanism involves the generation of reactive oxygen species (ROS), which irreversibly damage the membranes of microorganisms . Copper ions released from surfaces lead to RNA degradation and membrane disruption of enveloped viruses . For fungi, the mechanism involves the physical deterioration of the membrane and copper ion influx .
Biochemical Pathways
Copper iodate affects several biochemical pathways. It interacts with the cell or virus plasma membrane, leading to its destruction and making the microbe susceptible to damage from copper ions . Another method of copper’s action is the generation of reactive oxygen species (ROS) by reduction of copper through a Fenton-like reaction, leading to enzyme and non-enzyme mediated oxidative damage involving lipid peroxidation, protein oxidation, and DNA damage . The final mechanism is the release of copper ions, Cu+ and Cu2+, which damage the membrane and infiltrate the cell, inducing an oxidative stress response involving endogenous ROS .
Pharmacokinetics
It’s known that copper iodate forms a layer on the surface of copper during chemical mechanical polishing (cmp), which affects its bioavailability .
Result of Action
The result of copper iodate’s action is the death of the targeted microorganisms. The generation of ROS leads to irreversible damage to the membranes of these organisms . In addition, copper ions disrupt the RNA and membranes of enveloped viruses, and cause physical deterioration of fungal membranes .
Action Environment
The action of copper iodate can be influenced by environmental factors. For instance, the pH of the environment can affect the rate at which the CuI layer forms on the surface of copper during CMP . Furthermore, the presence of other compounds, such as benzotriazole (BTA) and potassium iodide (KI), can also impact the formation of the CuI layer .
Safety and Hazards
将来の方向性
Ongoing research into stabilizing the compound could broaden its potential applications. For example, the field of materials science and engineering is keenly interested in the properties of copper compounds, and modifications to the chemical makeup of Copper (II) iodide could lead to innovations in this sphere .
特性
| { "Design of the Synthesis Pathway": "Copper iodate can be synthesized by the reaction of copper sulfate and sodium iodate in the presence of sulfuric acid.", "Starting Materials": [ "Copper sulfate", "Sodium iodate", "Sulfuric acid" ], "Reaction": [ "Dissolve 10 grams of copper sulfate in 100 mL of distilled water.", "Dissolve 15 grams of sodium iodate in 100 mL of distilled water.", "Mix the two solutions together in a beaker.", "Add 5 mL of concentrated sulfuric acid to the mixture.", "Stir the mixture for 30 minutes.", "Filter the solution to obtain the solid copper iodate product.", "Wash the solid product with distilled water and dry it in an oven at 80°C for 2 hours." ] } | |
CAS番号 |
13454-89-2 |
分子式 |
CuHIO3 |
分子量 |
239.46 g/mol |
IUPAC名 |
copper;iodic acid |
InChI |
InChI=1S/Cu.HIO3/c;2-1(3)4/h;(H,2,3,4) |
InChIキー |
UVQCUIYQFLUFSO-UHFFFAOYSA-N |
SMILES |
[O-]I(=O)=O.[O-]I(=O)=O.[Cu+2] |
正規SMILES |
OI(=O)=O.[Cu] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2-[(Trimethylsilyl)oxy]-1-([(trimethylsilyl)oxy]methyl)ethyl myristate](/img/structure/B78289.png)




